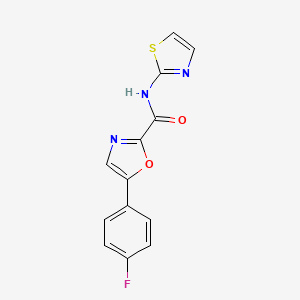

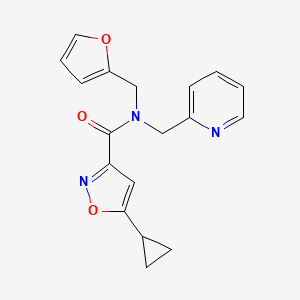

![molecular formula C14H15NO2S B2937217 N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine CAS No. 383145-48-0](/img/structure/B2937217.png)

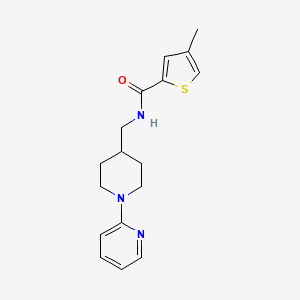

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Oxidative N-dealkylation and Cyclopropylamines

Research has shown that cyclopropylamines can undergo oxidative N-dealkylation, a process that is catalyzed by enzymes such as horseradish peroxidase. This process is critical for understanding how cyclopropyl-containing compounds are metabolized in biological systems. A study demonstrated the fate of the cyclopropyl group during this oxidative process, highlighting the formation of highly reactive intermediates, which could be relevant for the study of compounds like N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (Shaffer, Morton, & Hanzlik, 2001).

Electrophilic Aminations and Synthesis of Complex Molecules

The ability to introduce nitrogen-containing groups into molecules is fundamental for the synthesis of many bioactive compounds. Research into electrophilic aminations, particularly using oxaziridines, has provided valuable insights into the synthesis of complex molecules with potential applications in medicinal chemistry. This chemistry could be relevant for derivatives of the mentioned compound, offering pathways for creating novel structures with enhanced biological activities (Andreae & Schmitz, 1991).

Catalytic Copolymerization and Material Science Applications

The study of catalytic systems for copolymerization of epoxides and carbon dioxide into polycarbonates presents an application in material science, potentially relevant for the chemical manipulation or synthesis of related compounds. Such research offers insights into sustainable material production and could inspire the development of new materials based on the structural motifs of N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine (Devaine-Pressing, Dawe, & Kozak, 2015).

Antioxidant and Anti-haemolytic Activities

The synthesis and characterization of acyl thiourea derivatives from cyclohexanecarbonyl isothiocyanate have shown good antioxidant and anti-haemolytic activities. These properties are significant for the development of new therapeutic agents, indicating that compounds with similar structures may have potential applications in medicine and pharmacology (Haribabu et al., 2015).

Photoredox-catalyzed Transformations

Research into photoredox-catalyzed transformations, such as the oxo-amination of aryl cyclopropanes, offers a method for constructing β-amino ketone derivatives, which are valuable in drug design and synthesis. This demonstrates the potential for using light-driven processes to functionalize molecules similar to the compound , enabling the creation of structurally diverse and complex molecules (Ge et al., 2019).

特性

IUPAC Name |

[(E)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] cyclopropanecarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c1-9-2-5-13-11(8-9)12(6-7-18-13)15-17-14(16)10-3-4-10/h2,5,8,10H,3-4,6-7H2,1H3/b15-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMONLGSYXOORBR-NTCAYCPXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SCCC2=NOC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC\2=C(C=C1)SCC/C2=N\OC(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(cyclopropylcarbonyl)oxy]-N-(6-methyl-2,3-dihydro-4H-thiochromen-4-yliden)amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-ethoxyphenyl)-N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]acetamide](/img/structure/B2937134.png)

![(E)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2937146.png)

![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)

![ethyl 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2937150.png)

![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)